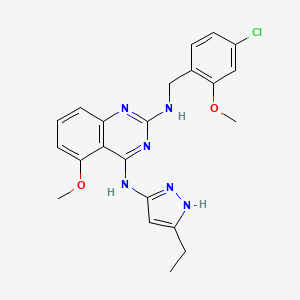

Grk6-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H23ClN6O2 |

|---|---|

Peso molecular |

438.9 g/mol |

Nombre IUPAC |

2-N-[(4-chloro-2-methoxyphenyl)methyl]-4-N-(5-ethyl-1H-pyrazol-3-yl)-5-methoxyquinazoline-2,4-diamine |

InChI |

InChI=1S/C22H23ClN6O2/c1-4-15-11-19(29-28-15)26-21-20-16(6-5-7-17(20)30-2)25-22(27-21)24-12-13-8-9-14(23)10-18(13)31-3/h5-11H,4,12H2,1-3H3,(H3,24,25,26,27,28,29) |

Clave InChI |

ACLLLJSNOCYQOJ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=NN1)NC2=NC(=NC3=C2C(=CC=C3)OC)NCC4=C(C=C(C=C4)Cl)OC |

Origen del producto |

United States |

Foundational & Exploratory

Grk6-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Its involvement in various physiological processes, including immune response, neuronal signaling, and cancer cell survival, has positioned it as a compelling therapeutic target. Grk6-IN-1 is a potent small molecule inhibitor of GRK6. This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism of Action

This compound, also known as Compound 18, functions as a direct inhibitor of G protein-coupled receptor kinase 6 (GRK6).[1][2] The primary mechanism of action involves the binding of this compound to the kinase domain of GRK6, thereby preventing the phosphorylation of its substrates.[3]

GRKs, including GRK6, phosphorylate the activated form of GPCRs.[4][5][6] This phosphorylation event serves as a critical signal for the recruitment of β-arrestin proteins.[4][7] β-arrestin binding to the phosphorylated GPCR sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling, a process known as homologous desensitization.[4][5] Furthermore, β-arrestin can initiate a second wave of signaling independent of G proteins and promote receptor internalization.[4][7]

By inhibiting GRK6, this compound effectively blocks these downstream events. The lack of GRK6-mediated phosphorylation prevents β-arrestin recruitment to the GPCR, thereby prolonging G protein signaling and attenuating β-arrestin-mediated pathways and receptor internalization.

Signaling Pathway of GRK6 and Inhibition by this compound

Caption: GRK6 signaling cascade and the inhibitory action of this compound.

Quantitative Data

This compound exhibits high potency for GRK6 and displays a degree of selectivity against other GRK family members and kinases. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Reference |

| GRK6 | 3.8 - 8 | [1][2] |

| GRK7 | 6.4 | [1][2] |

| GRK5 | 12 | [1][2] |

| GRK4 | 22 | [1][2] |

| GRK1 | 52 | [1][2] |

| Aurora A | 8900 | [1] |

| IGF-1R | 9200 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) | Incubation Time | Reference |

| KMS11 (Multiple Myeloma) | Proliferation | 1 - 3 | 3 days | [1] |

| KMS18 (Multiple Myeloma) | Proliferation | 1 - 3 | 3 days | [1] |

| LP1 (Multiple Myeloma) | Proliferation | 1 - 3 | 3 days | [1] |

| MM1R (Multiple Myeloma) | Proliferation | 1 - 3 | 3 days | [1] |

| RPMI-8226 (Multiple Myeloma) | Proliferation | 1 - 3 | 3 days | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments involving this compound.

In Vitro Kinase Assay (Illustrative)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Materials:

-

Recombinant human kinases (GRK1, GRK4, GRK5, GRK6, GRK7, etc.)

-

Kinase-specific substrate (e.g., casein for GRKs)

-

ATP, [γ-³²P]ATP

-

This compound (various concentrations)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Methodology:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the respective kinase, and the kinase substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS/MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., KMS11, RPMI-8226)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (various concentrations)

-

MTS or MTT reagent

-

96-well cell culture plates

-

Plate reader

Methodology:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired period (e.g., 3 days).[1]

-

Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

Visualizations of Experimental and Logical Workflows

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 of this compound in a cell-based assay.

Cellular and Physiological Implications

The inhibition of GRK6 by this compound has demonstrated significant effects in preclinical models, particularly in the context of multiple myeloma.[1] RNAi studies have identified GRK6 as a critical kinase for the survival of multiple myeloma cells.[3] The anti-proliferative effects of this compound on various multiple myeloma cell lines suggest that its mechanism of action is relevant to the pathology of this disease.[1]

Furthermore, GRK6 is involved in the regulation of various GPCRs, including the CXCR4 receptor, which is important for the survival of multiple myeloma cells.[3] The signaling pathway downstream of CXCR4 phosphorylation by GRK6 is defective in cells expressing a kinase-dead GRK6 mutant, validating the kinase domain as a therapeutic target.[3]

Beyond cancer, GRK6 plays a role in the desensitization of the oxytocin receptor in neuronal cultures, suggesting potential applications of GRK6 inhibitors in neuroscience.[1] It is also implicated in the regulation of insulin processing and secretion.[7]

Conclusion

This compound is a valuable research tool for elucidating the roles of GRK6 in health and disease. Its mechanism as a direct inhibitor of GRK6 kinase activity has been well-characterized, with potent in vitro and cellular activities. The provided data and protocols offer a comprehensive resource for researchers investigating GRK6 signaling and for drug development professionals exploring the therapeutic potential of GRK6 inhibition. Further research is warranted to fully understand the therapeutic window and potential off-target effects of this compound in more complex biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. GRK6 - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

Grk6-IN-1: A Potent and Selective Inhibitor of G Protein-Coupled Receptor Kinase 6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Grk6-IN-1, a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 6 (GRK6). This document details the inhibitor's primary target, its biochemical and cellular activities, and the key signaling pathways it modulates. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GRK6.

Introduction to this compound and its Primary Target, GRK6

This compound (also referred to as compound 18 in some literature) is a 4-aminoquinazoline derivative that has emerged as a valuable tool for studying the physiological and pathological roles of G protein-coupled receptor kinase 6 (GRK6).[1] Developed as a potential therapeutic for multiple myeloma, this compound exhibits high potency and selectivity for GRK6, a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling.[1]

GRK6 is a member of the GRK4 subfamily of kinases and is ubiquitously expressed, with particularly high levels in immune cells.[2] Its primary function is to phosphorylate agonist-activated GPCRs, which initiates a process called homologous desensitization. This phosphorylation event promotes the binding of β-arrestin proteins to the receptor, leading to the uncoupling of the receptor from its cognate G protein, thereby terminating G protein-mediated signaling.[3] Furthermore, the GRK/β-arrestin system can also initiate G protein-independent signaling cascades.[3] Given its central role in regulating the signaling of numerous GPCRs, GRK6 is implicated in a wide range of physiological processes, including inflammation, pain, and platelet activation.[4][5] Dysregulation of GRK6 activity has been linked to various diseases, making it an attractive target for therapeutic intervention.[4]

Quantitative Data Summary

The following tables summarize the reported biochemical and cellular activities of this compound.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) | Source |

| GRK6 | 3.8 - 8 | [6] |

| GRK6 | 6 | [1] |

| GRK6 | 120 | [7] |

| GRK1 | 52 | [6] |

| GRK4 | 22 | [6] |

| GRK5 | 12 | [6] |

| GRK7 | 6.4 | [6] |

| Aurora A | 8,900 | [6] |

| IGF-1R | 9,200 | [6] |

Note: The variation in reported IC50 values for GRK6 may be attributed to different assay conditions and methodologies.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) | Incubation Time | Source |

| KMS11 (Multiple Myeloma) | Proliferation | 1 - 3 | 3 days | [6] |

| KMS18 (Multiple Myeloma) | Proliferation | 1 - 3 | 3 days | [6] |

| LP1 (Multiple Myeloma) | Proliferation | 1 - 3 | 3 days | [6] |

| MM1R (Multiple Myeloma) | Proliferation | 1 - 3 | 3 days | [6] |

| RPMI-8226 (Multiple Myeloma) | Proliferation | 1 - 3 | 3 days | [6] |

Key Signaling Pathways Modulated by GRK6

GRK6 is a critical regulator of signaling pathways initiated by a variety of GPCRs. The following diagrams illustrate the role of GRK6 in two well-characterized pathways: CXCR4 signaling and PAR1 signaling in platelets.

Figure 1: GRK6-mediated regulation of CXCR4 signaling.

Figure 2: Role of GRK6 in PAR1 signaling in platelets.

Experimental Protocols

The following sections describe the general methodologies for key experiments cited in the characterization of this compound. For detailed, step-by-step protocols, readers are encouraged to consult the supplementary information of the primary publication by Uehling et al., J Med Chem 2021.[1]

Biochemical Kinase Assay

Objective: To determine the in vitro potency of this compound against GRK6 and other kinases.

General Procedure:

-

Enzyme and Substrate Preparation: Recombinant human GRK6 enzyme and a suitable substrate (e.g., a synthetic peptide or a protein like casein) are prepared in a kinase assay buffer.[8]

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP) to a mixture of the enzyme, substrate, and inhibitor.[8]

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a phosphocellulose paper and measuring the incorporated radioactivity using a scintillation counter.[8]

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Figure 3: General workflow for a biochemical kinase assay.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells, such as multiple myeloma cell lines.

General Procedure:

-

Cell Culture: Multiple myeloma cells (e.g., KMS11, RPMI-8226) are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into multi-well plates at a specific density.

-

Inhibitor Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specified period (e.g., 3-6 days).[6]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures ATP content.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the data on a dose-response curve.

Figure 4: General workflow for a cellular proliferation assay.

Conclusion

This compound is a potent and selective inhibitor of GRK6 that serves as an invaluable research tool for dissecting the complex roles of this kinase in health and disease. Its ability to modulate GPCR signaling pathways highlights its therapeutic potential, particularly in the context of multiple myeloma and potentially other GRK6-dependent pathologies. This guide provides a foundational understanding of this compound, its primary target, and its biological effects, which will be of significant value to researchers in the fields of pharmacology, cell biology, and drug discovery.

References

- 1. Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative proteomics assay reveals G protein-coupled receptor kinase 4-induced HepG2 cell growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of G Protein-Coupled Receptor Kinase 6 Regulation in Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of GRK6 in the Regulation of Platelet Activation through Selective G Protein-Coupled Receptor (GPCR) Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Biological Impact of GRK6 Inhibition by Grk6-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Its activity is implicated in a variety of physiological and pathological processes, including inflammation, pain, cancer, and cellular signaling. The small molecule inhibitor, Grk6-IN-1, has emerged as a potent tool for probing the biological functions of GRK6 and as a potential therapeutic agent. This technical guide provides an in-depth overview of the biological function of GRK6 inhibition by this compound, with a focus on its effects on cellular signaling pathways, particularly in the context of multiple myeloma and oxytocin receptor desensitization. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction to GRK6 and this compound

G protein-coupled receptor kinases (GRKs) are a family of enzymes that phosphorylate activated GPCRs, leading to their desensitization and internalization, thereby terminating G protein-dependent signaling. GRK6 is highly expressed in lymphoid tissues and has been identified as a key regulator of chemokine receptor signaling, directing chemotaxis and leukocyte extravasation. Dysregulation of GRK6 expression has been associated with chronic inflammatory diseases such as rheumatoid arthritis.

This compound is a potent and selective inhibitor of GRK6. It has demonstrated significant anti-proliferative activity in multiple myeloma cells and affects the internalization and desensitization of the oxytocin receptor.[1] This inhibitor serves as a critical tool for elucidating the specific roles of GRK6 in various cellular processes.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound against GRK6 and other kinases, as well as its effect on the proliferation of multiple myeloma cell lines, has been quantified in several studies. The following tables summarize this key data.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nM) |

| GRK6 | 3.8 - 8 |

| GRK7 | 6.4 |

| GRK5 | 12 |

| GRK4 | 22 |

| GRK1 | 52 |

| Aurora A | 8900 |

| IGF-1R | 9200 |

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines (3-day incubation)

| Cell Line | IC50 (µM) |

| KMS11 | 1 - 3 |

| KMS18 | 1 - 3 |

| LP1 | 1 - 3 |

| MM1R | 1 - 3 |

| RPMI-8226 | 1 - 3 |

Data sourced from MedchemExpress.[1]

Table 3: Effect of GRK6 Inhibition on Multiple Myeloma Cell Proliferation and Apoptosis

| Cell Line | Treatment | Proliferation Inhibition (%) | Apoptosis Rate (%) |

| U266 | CX-4945 (GRK6 inhibitor) | 58.25 ± 18.24 | 62.82 ± 53.21 |

| NCI-H929 | CX-4945 (GRK6 inhibitor) | 64.32 ± 20.03 | 43.25 ± 47.05 |

| Primary MM Cells | CX-4945 (GRK6 inhibitor) | 45.42 ± 25.01 | 85.67 ± 40.32 |

Data from a study using the GRK6 inhibitor CX-4945, demonstrating the effect of GRK6 inhibition on multiple myeloma cells.[2]

Signaling Pathways Modulated by GRK6 Inhibition

GRK6 is a key node in several signaling pathways. Its inhibition by this compound can therefore have profound effects on cellular function.

GRK6 and GPCR Desensitization

The canonical role of GRK6 is to phosphorylate agonist-bound GPCRs, which initiates the process of desensitization. This process is crucial for terminating signaling and preventing overstimulation.

Caption: GRK6-mediated GPCR desensitization pathway.

Inhibition of GRK6 by this compound would block step 6, preventing receptor phosphorylation and subsequent desensitization and internalization. This leads to prolonged G protein signaling.

GRK6 in Multiple Myeloma and STAT3 Signaling

In multiple myeloma, GRK6 has been shown to play a pro-survival role. Downregulation of GRK6 promotes apoptosis in multiple myeloma cell lines.[1] This effect is, at least in part, mediated through the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1] Constitutively active STAT3 is a key survival factor in multiple myeloma.[3]

Caption: GRK6 signaling in multiple myeloma via the STAT3 pathway.

This compound inhibits GRK6, leading to decreased STAT3 phosphorylation. This, in turn, reduces the expression of anti-apoptotic genes and inhibits cell proliferation, ultimately promoting apoptosis in multiple myeloma cells.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is adapted for suspension cells like multiple myeloma cell lines.

Materials:

-

96-well plates

-

Multiple myeloma cell lines (e.g., RPMI-8226)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

MTS reagent (e.g., from Promega)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Record the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for GRK6 and pSTAT3

Materials:

-

Multiple myeloma cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GRK6, anti-pSTAT3, anti-STAT3, anti-loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat multiple myeloma cells with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Oxytocin Receptor Internalization Assay (Flow Cytometry)

Materials:

-

Cells expressing tagged oxytocin receptors (e.g., HA-tagged)

-

Oxytocin

-

This compound

-

Primary antibody against the tag (e.g., anti-HA)

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Pre-treat cells with this compound or vehicle for 30 minutes.

-

Stimulate the cells with oxytocin (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) to induce receptor internalization.

-

Place the cells on ice to stop internalization.

-

Incubate the non-permeabilized cells with the primary antibody against the extracellular tag to label the surface receptors.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Wash the cells.

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of receptor remaining on the cell surface. A decrease in fluorescence indicates receptor internalization.

Experimental and Logical Workflow Diagrams

Caption: Experimental workflow for studying this compound in multiple myeloma.

Caption: Logical relationships of GRK6 inhibition by this compound.

Conclusion

The inhibition of GRK6 by this compound presents a powerful approach to dissect the multifaceted roles of this kinase in health and disease. In multiple myeloma, targeting GRK6 disrupts pro-survival signaling pathways, highlighting its potential as a therapeutic target. In the context of GPCR regulation, this compound allows for the precise modulation of receptor desensitization, offering a tool to study the consequences of sustained GPCR signaling. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of GRK6 inhibition.

References

- 1. Down-regulated G protein-coupled receptor kinase 6 leads to apoptosis in multiple myeloma MM1R cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of G Protein-coupled Receptor Kinase 6 on Proliferation and Apoptosis of Multiple Myeloma Cells and Its Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Grk6-IN-1: A Potent and Selective Chemical Probe for G Protein-Coupled Receptor Kinase 6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling, a pathway implicated in a myriad of physiological and pathological processes. The development of selective chemical probes for individual GRK isoforms is crucial for dissecting their specific functions and for validating them as therapeutic targets. Grk6-IN-1 has emerged as a potent and selective inhibitor of GRK6, making it an invaluable tool for studying the biological roles of this kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and its application in elucidating GRK6-mediated signaling pathways.

Introduction to GRK6

G protein-coupled receptor kinases (GRKs) are a family of enzymes that phosphorylate activated GPCRs, leading to the recruitment of β-arrestins. This process uncouples the receptor from its cognate G protein, initiating signal termination or "desensitization," and can also trigger G protein-independent signaling cascades. GRK6 is a member of the GRK4 subfamily and is ubiquitously expressed, with particularly high levels in immune cells.[1] It has been implicated in various physiological processes, including inflammation, pain, and cell migration.[2] Dysregulation of GRK6 has been associated with diseases such as multiple myeloma, making it an attractive target for therapeutic intervention.[3]

This compound: A Selective Chemical Probe

This compound, also referred to as compound 18 in some literature, is a potent, ATP-competitive inhibitor of GRK6.[3] Its discovery and characterization have provided researchers with a much-needed tool to specifically investigate the functions of GRK6.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been characterized against GRK6 and other kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below. It is important to note that slight variations in reported IC50 values exist in the literature, which may be attributed to different assay conditions and methodologies.

Table 1: In Vitro Potency of this compound against GRK Family Kinases

| Kinase | IC50 (nM) | Reference(s) |

| GRK6 | 3.8 - 8 | [4] |

| GRK6 | 6 | [3][5] |

| GRK6 | 120 | [6] |

| GRK1 | 52 | [4] |

| GRK4 | 22 | [4] |

| GRK5 | 12 | [4] |

| GRK7 | 6.4 | [4] |

Table 2: In Vitro Selectivity of this compound against Off-Target Kinases

| Kinase | IC50 (µM) | Reference(s) |

| Aurora A | 8.9 | [4] |

| IGF-1R | 9.2 | [4] |

Note: this compound was shown to be selective against a panel of 85 kinases, though specific data for all kinases is not publicly available.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on established techniques and can be adapted for specific experimental needs.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human GRK6 enzyme

-

Kinase substrate (e.g., a generic peptide substrate like casein or a specific GPCR-derived peptide)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the GRK6 enzyme and the kinase substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear ATP consumption.

-

Assay Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTS Assay)

This assay assesses the effect of this compound on the proliferation of cancer cells, such as multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., KMS11, MM1R)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Procedure:

-

Cell Seeding: Seed the multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 3 to 6 days at 37°C in a humidified 5% CO2 incubator.[4]

-

Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation of GRK6 substrates, such as components of GPCR signaling pathways.

Materials:

-

Cells expressing the target GPCR and GRK6

-

This compound

-

GPCR agonist

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a GPCR agonist for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key GRK6-mediated signaling pathways and a typical experimental workflow for characterizing a GRK6 inhibitor like this compound.

GRK6-Mediated GPCR Desensitization Pathway

Caption: GRK6-mediated desensitization of a G protein-coupled receptor (GPCR).

Simplified GRK6-CXCR4 Signaling Axis

Caption: Role of GRK6 in the CXCL12/CXCR4 signaling pathway.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for the characterization of a GRK6 inhibitor.

Conclusion

This compound is a potent and selective chemical probe that has proven to be an indispensable tool for the functional characterization of GRK6. Its well-defined in vitro and cellular activities, coupled with the availability of robust experimental protocols, enable researchers to dissect the intricate roles of GRK6 in health and disease. This technical guide provides a solid foundation for utilizing this compound to further our understanding of GRK6 biology and to explore its potential as a therapeutic target. As research in this field progresses, this compound will undoubtedly continue to be a key asset in the development of novel therapeutic strategies targeting GRK6-mediated pathologies.

References

- 1. ulab360.com [ulab360.com]

- 2. promega.com [promega.com]

- 3. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. worldwide.promega.com [worldwide.promega.com]

The Therapeutic Potential of Grk6-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of Grk6-IN-1, a potent inhibitor of G protein-coupled receptor kinase 6 (GRK6). This document consolidates key preclinical data, outlines detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Introduction to GRK6 and its Therapeutic Relevance

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a vast array of physiological processes. Their signaling is tightly regulated, in part, by G protein-coupled receptor kinases (GRKs). GRK6, a member of the GRK4 subfamily, plays a crucial role in the desensitization of numerous GPCRs, thereby modulating cellular responses to a variety of stimuli. Dysregulation of GRK6 activity has been implicated in several pathological conditions, including cancer, inflammation, and chronic pain, making it a compelling target for therapeutic intervention.[1]

This compound has emerged as a valuable tool compound for investigating the physiological and pathological roles of GRK6. Its potential as a therapeutic agent, particularly in the context of multiple myeloma, is an active area of research. This guide aims to provide researchers with the foundational information required to explore the therapeutic utility of this compound.

Quantitative Data on this compound Activity

This compound is a potent and selective inhibitor of GRK6. Its inhibitory activity has been characterized against a panel of kinases, demonstrating a favorable selectivity profile. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.

| Kinase Target | IC50 (nM) | Reference |

| GRK6 | 3.8 - 8 | MedchemExpress |

| GRK1 | 52 | MedchemExpress |

| GRK4 | 22 | MedchemExpress |

| GRK5 | 12 | MedchemExpress |

| GRK7 | 6.4 | MedchemExpress |

| Aurora A | 8900 | MedchemExpress |

| IGF-1R | 9200 | MedchemExpress |

Core Signaling Pathways Modulated by GRK6

GRK6 is a key regulator of several signaling pathways critical for cell survival, proliferation, and migration. Understanding these pathways is essential for elucidating the mechanism of action of this compound.

The GRK6-CXCR4 Signaling Axis in Cancer

The chemokine receptor CXCR4 is a GPCR that, upon binding its ligand CXCL12, activates downstream signaling pathways involved in cell trafficking, proliferation, and survival. GRK6 plays a pivotal role in the desensitization and internalization of CXCR4. In several cancers, including multiple myeloma, the GRK6-CXCR4 axis is dysregulated, contributing to tumor progression and metastasis.[2] Inhibition of GRK6 by this compound is hypothesized to restore normal CXCR4 signaling, thereby reducing cancer cell migration and survival.

Caption: GRK6-mediated regulation of the CXCR4 signaling pathway.

GRK6 and the STAT3 Signaling Pathway in Multiple Myeloma

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including multiple myeloma, where it promotes cell proliferation and survival.[2] GRK6 has been shown to be involved in the regulation of the STAT3 signaling pathway.[2] Downregulation of GRK6 in multiple myeloma cells leads to decreased phosphorylation of STAT3 and subsequent apoptosis.[2] this compound, by inhibiting GRK6, is expected to phenocopy this effect.

References

Grk6-IN-1: A Technical Guide to its Application in G Protein-Coupled Receptor Desensitization Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in signal transduction and cellular responses to a wide array of stimuli. The regulation of GPCR signaling is a tightly controlled process, with desensitization being a key mechanism to prevent overstimulation and maintain cellular homeostasis. A critical family of enzymes involved in this process is the G protein-coupled receptor kinases (GRKs). Among these, GRK6 has been identified as a key regulator of desensitization for a number of GPCRs. Grk6-IN-1 is a potent and selective inhibitor of GRK6, making it a valuable pharmacological tool to investigate the specific role of this kinase in GPCR signaling and desensitization. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in studying GPCR desensitization.

Mechanism of Action: The Role of GRK6 in GPCR Desensitization

GPCR desensitization is a multi-step process initiated by agonist binding to the receptor. This triggers a conformational change, leading to the activation of heterotrimeric G proteins. To attenuate this signal, GRKs are recruited to the activated receptor, where they phosphorylate serine and threonine residues on the intracellular loops and/or the C-terminal tail of the receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated GPCR sterically hinders further G protein coupling, effectively terminating the signal. Furthermore, β-arrestin binding initiates the internalization of the receptor from the cell surface via clathrin-coated pits, a process that further contributes to desensitization and can also trigger G protein-independent signaling pathways.

GRK6, a member of the GRK4 subfamily, has been implicated in the desensitization of several GPCRs, including the oxytocin receptor, chemokine receptors, and certain adrenergic receptors.[1][2][3] Its inhibition by this compound provides a means to dissect its specific contribution to these processes.

Quantitative Data for this compound

This compound, also referred to as compound 18 in the primary literature, is a potent inhibitor of GRK6. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Reference |

| GRK6 IC50 | 6 nM |

Table 1: Biochemical Potency of this compound against GRK6.

| Kinase | IC50 (nM) | Reference |

| GRK1 | >1000 | |

| GRK2 | >1000 | |

| GRK3 | >1000 | |

| GRK4 | >1000 | |

| GRK5 | 130 | |

| GRK7 | 43 |

Table 2: Selectivity Profile of this compound against other GRK Family Members.

| Cell Line | IC50 (µM) | Assay | Reference |

| KMS11 | 1.1 | Proliferation | |

| MM1.S | 1.3 | Proliferation | |

| RPMI-8226 | 1.2 | Proliferation |

Table 3: Cellular Activity of this compound in Multiple Myeloma Cell Lines. Note: While these cellular IC50 values demonstrate the cell permeability and activity of this compound, they are in the context of cancer cell proliferation and not directly a measure of GPCR desensitization.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on GPCR desensitization. These protocols are based on established methods in the field.

In Vitro GRK6 Kinase Activity Assay

This assay is used to confirm the direct inhibitory effect of this compound on GRK6 enzymatic activity.

Materials:

-

Recombinant human GRK6

-

GPCR-derived peptide substrate (e.g., a peptide corresponding to the C-terminus of a known GRK6 substrate)

-

This compound

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the peptide substrate, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cellular cAMP Accumulation Assay

This assay is used to assess the effect of this compound on the desensitization of a Gs-coupled GPCR. Inhibition of GRK6 is expected to potentiate and/or prolong the agonist-induced cAMP signal.

Materials:

-

Cells expressing the Gs-coupled GPCR of interest

-

GPCR agonist

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO) for a specified time (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of the GPCR agonist (typically the EC80 concentration) for different time points (to assess the duration of signaling) or with a range of agonist concentrations (to assess potency).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the agonist concentration or time and compare the dose-response curves or time courses in the presence and absence of this compound.

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated GPCR, a key step in desensitization that is dependent on GRK phosphorylation.

Materials:

-

Cells co-expressing the GPCR of interest fused to a tag (e.g., a luciferase fragment) and β-arrestin fused to a complementary tag (e.g., the other luciferase fragment for NanoBiT/BRET assays).

-

GPCR agonist

-

This compound

Procedure:

-

Seed the cells in a multi-well plate.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO) for a specified duration.

-

Stimulate the cells with the GPCR agonist.

-

Measure the interaction between the GPCR and β-arrestin using a plate reader capable of detecting the specific signal (e.g., luminescence for BRET/NanoBiT).

-

Generate dose-response curves for the agonist in the presence of different concentrations of this compound to determine the effect on β-arrestin recruitment.

Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the GPCR from the cell surface, a process often mediated by the GRK/β-arrestin pathway.

Materials:

-

Cells expressing the GPCR of interest, preferably with an N-terminal tag (e.g., FLAG or HA) to allow for the specific detection of cell-surface receptors.

-

GPCR agonist

-

This compound

-

Primary antibody against the tag

-

Fluorescently labeled secondary antibody

-

High-content imaging system or flow cytometer

Procedure:

-

Seed cells on a multi-well plate suitable for imaging or in suspension for flow cytometry.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO).

-

Stimulate the cells with the GPCR agonist for a time course to induce internalization.

-

Fix the cells (for imaging) or keep them on ice (for flow cytometry).

-

Incubate the non-permeabilized cells with the primary antibody against the N-terminal tag to label only the cell-surface receptors.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Quantify the fluorescence intensity on the cell surface using a high-content imager or a flow cytometer. A decrease in surface fluorescence indicates receptor internalization.

-

Compare the extent and rate of internalization in the presence and absence of this compound.

Mandatory Visualizations

Caption: GPCR desensitization signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a cellular cAMP accumulation assay.

Caption: Experimental workflow for a β-arrestin recruitment assay.

Conclusion

This compound is a powerful and selective tool for elucidating the role of GRK6 in GPCR desensitization. By utilizing the quantitative data and experimental protocols provided in this guide, researchers can effectively investigate the contribution of GRK6 to the regulation of their GPCR of interest. While the primary literature has established the biochemical profile of this compound, further studies are needed to fully characterize its effects in a variety of cellular GPCR desensitization models. The methodologies outlined here provide a robust framework for such investigations, which will undoubtedly contribute to a deeper understanding of GPCR signaling and may open new avenues for therapeutic intervention in diseases characterized by dysregulated GPCR activity.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. G protein-coupled receptor kinase 6 (GRK6) selectively regulates endogenous secretin receptor responsiveness in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterotrimeric Gq proteins act as a switch for GRK5/6 selectivity underlying β-arrestin transducer bias - PMC [pmc.ncbi.nlm.nih.gov]

Grk6-IN-1: A Novel Kinase Inhibitor with Therapeutic Potential in Multiple Myeloma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. Recent research has identified G protein-coupled receptor kinase 6 (GRK6) as a critical kinase for the survival of MM cells, positioning it as a promising target for novel therapeutic interventions. Grk6-IN-1 has emerged as a potent and selective small molecule inhibitor of GRK6, demonstrating significant anti-proliferative and pro-apoptotic activity in preclinical models of multiple myeloma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for in vitro evaluation, and its implications for future drug development in multiple myeloma.

Introduction to GRK6 in Multiple Myeloma

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. GRK6 is highly expressed in multiple myeloma cells and has been identified as a key factor in promoting cell survival, proliferation, and drug resistance. Its inhibition has been shown to be selectively lethal to myeloma cells, highlighting its potential as a therapeutic target.

This compound: A Potent and Selective GRK6 Inhibitor

This compound is a small molecule inhibitor with high potency for GRK6. Its selectivity profile and anti-proliferative effects against various multiple myeloma cell lines are summarized below.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nM) |

| GRK6 | 3.8 - 8 [1] |

| GRK7 | 6.4[1] |

| GRK5 | 12[1] |

| GRK4 | 22[1] |

| GRK1 | 52[1] |

| Aurora A | 8900[1] |

| IGF-1R | 9200[1] |

Table 2: Anti-Proliferative Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) after 3 days |

| KMS11 | 1 - 3[1] |

| KMS18 | 1 - 3[1] |

| LP1 | 1 - 3[1] |

| MM1R | 1 - 3[1] |

| RPMI-8226 | 1 - 3[1] |

Signaling Pathways Implicated in this compound's Anti-Myeloma Activity

The anti-tumor effects of this compound in multiple myeloma are mediated through the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation. These include the CXCR4, STAT3, and Rac1 signaling cascades.

CXCR4 Signaling Pathway

The CXCL12/CXCR4 axis is pivotal for MM cell trafficking, homing to the bone marrow, and survival. GRK6 is known to phosphorylate and regulate CXCR4, and its inhibition by this compound is expected to disrupt this signaling.

STAT3 Signaling Pathway

The STAT3 signaling pathway is constitutively activated in many cancers, including multiple myeloma, where it promotes cell proliferation and survival. Inhibition of GRK6 has been shown to decrease the phosphorylation of STAT3.

Rac1 Signaling Pathway

Rac1, a member of the Rho family of GTPases, is involved in cell proliferation, apoptosis, and migration. GRK6 has been shown to regulate Rac1 in multiple myeloma cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in multiple myeloma cell lines.

Cell Viability Assay (MTS Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of multiple myeloma cells.

Protocol:

-

Cell Seeding: Seed multiple myeloma cells (e.g., KMS11, RPMI-8226) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete RPMI-1640 medium.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells to achieve final concentrations ranging from 0.1 to 10 µM. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in multiple myeloma cells treated with this compound using flow cytometry.

Protocol:

-

Cell Treatment: Treat multiple myeloma cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol details the procedure to assess the effect of this compound on the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Treat MM cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Synergy with Bortezomib

Preclinical studies have indicated that this compound acts synergistically with the proteasome inhibitor bortezomib, a standard-of-care agent in multiple myeloma treatment. This suggests a potential combination therapy approach to enhance anti-myeloma efficacy.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of multiple myeloma. Its high potency and selectivity for GRK6, coupled with its ability to induce apoptosis and inhibit proliferation in MM cells, underscore its potential. The synergistic activity with bortezomib further strengthens the rationale for its clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of resistance mechanisms to pave the way for clinical trials in patients with multiple myeloma.

References

Methodological & Application

Application Notes and Protocols for Grk6-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Grk6-IN-1 is a potent and selective small molecule inhibitor of G protein-coupled receptor kinase 6 (GRK6). These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cell signaling, proliferation, and apoptosis, with a particular focus on its application in multiple myeloma research.

Introduction to this compound

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. It mediates the desensitization and internalization of GPCRs, thereby modulating a wide range of physiological processes.[1] Dysregulation of GRK6 activity has been implicated in various diseases, including cancer. In multiple myeloma, GRK6 is highly expressed and has been identified as a critical kinase for the survival of myeloma cells, making it a promising therapeutic target.[1] this compound is a potent inhibitor of GRK6, demonstrating significant anti-proliferative and pro-apoptotic effects in multiple myeloma cell lines.[2]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Source |

| GRK6 | 3.8 - 8 | [2] |

| GRK1 | 52 | [2] |

| GRK4 | 22 | [2] |

| GRK5 | 12 | [2] |

| GRK7 | 6.4 | [2] |

| Aurora A | 8,900 | [2] |

| IGF-1R | 9,200 | [2] |

Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines (72-hour incubation)

| Cell Line | IC50 (µM) | Source |

| KMS11 | 1 - 3 | [2] |

| KMS18 | 1 - 3 | [2] |

| LP1 | 1 - 3 | [2] |

| MM1R | 1 - 3 | [2] |

| RPMI-8226 | 1 - 3 | [2] |

Signaling Pathways

Experimental Protocols

Cell Proliferation Assay (MTS/CCK-8 Assay)

This protocol is designed to assess the effect of this compound on the proliferation of multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, U266)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTS or CCK-8 reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS or CCK-8 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol measures the induction of apoptosis in multiple myeloma cells following treatment with this compound.

Materials:

-

Multiple myeloma cell lines

-

Complete RPMI-1640 medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO).

-

Incubate for 48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for examining the effect of this compound on the phosphorylation status of key signaling proteins like STAT3.[3]

Materials:

-

Multiple myeloma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Protocol:

-

Seed cells and treat with this compound as described in the apoptosis assay.

-

After treatment, harvest and wash the cells with cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Image the blot and perform densitometry analysis to quantify protein levels.

GPCR Desensitization and Internalization Assay

This protocol provides a general framework for assessing the role of GRK6 in GPCR desensitization using this compound. The specific GPCR and its ligand will need to be chosen based on the research question.

Materials:

-

Cells expressing the GPCR of interest

-

This compound

-

GPCR agonist

-

Assay buffer

-

Method for measuring downstream signaling (e.g., cAMP assay, calcium imaging) or receptor internalization (e.g., ELISA, fluorescence microscopy)[4][5]

Protocol:

-

Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a specific agonist for the GPCR of interest.

-

To measure desensitization, assess the downstream signaling response at various time points after agonist addition. A reduced response in the presence of the agonist over time indicates desensitization. Compare the rate and extent of desensitization in this compound treated versus control cells.

-

To measure internalization, quantify the amount of receptor on the cell surface at different time points after agonist stimulation.[5] This can be done using cell-surface ELISA or by visualizing fluorescently tagged receptors using microscopy. Inhibition of internalization by this compound would suggest a role for GRK6 in this process.

References

- 1. Protein expression and purification of G-protein coupled receptor kinase 6 (GRK6), toward structure-based drug design and discovery for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Down-regulated G protein-coupled receptor kinase 6 leads to apoptosis in multiple myeloma MM1R cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. GPCR Internalization Assays [emea.discoverx.com]

Application Notes: Grk6-IN-1 Solubility and Preparation for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine protein kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). It phosphorylates agonist-activated GPCRs, which leads to the recruitment of β-arrestin. This action both desensitizes the receptor to further G protein-mediated signaling and can initiate β-arrestin-dependent signaling cascades, such as the MAPK/ERK pathway. Due to its significant role in cellular signaling, particularly in immune cells and its potential as a target in multiple myeloma, GRK6 is a subject of intense research.

Grk6-IN-1 is a potent inhibitor of GRK6, making it a valuable chemical tool for investigating the physiological and pathological roles of this kinase. This document provides detailed information on the solubility of this compound, protocols for its preparation and use in cell culture experiments, and an overview of the GRK6 signaling pathway.

Physicochemical and Potency Data

Quantitative data for this compound are summarized below. These tables provide essential information for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃ClN₆O₂ | |

| Molecular Weight | 438.91 g/mol | |

| CAS Number | 2677786-61-5 |

Table 2: In Vitro Potency (IC₅₀) of this compound Against Various Kinases

| Kinase Target | IC₅₀ Value | Reference |

| GRK6 | 3.8-8 nM / 120 nM | |

| GRK7 | 6.4 nM | |

| GRK5 | 12 nM | |

| GRK4 | 22 nM | |

| GRK1 | 52 nM | |

| Aurora A | 8.9 µM | |

| IGF-1R | 9.2 µM |

Note: Discrepancy in reported IC₅₀ for GRK6 exists in the literature. Researchers should determine the effective concentration for their specific cell system.

Table 3: Solubility and Storage Recommendations

| Solvent | Solubility | Recommended Storage (Solution) | Reference |

| DMSO | 30 mg/mL (68.35 mM) | -80°C for up to 6 months; -20°C for up to 1 month | |

| Powder | N/A | -20°C for up to 3 years |

Note: Sonication is recommended to aid dissolution in DMSO. Aqueous solubility is limited.

Signaling Pathway and Experimental Workflow

GRK6 Signaling Pathway

GRK6 is a key regulator of GPCR signaling. Upon ligand binding and receptor activation, GRK6 phosphorylates intracellular serine and threonine residues on the receptor. This phosphorylation event serves as a docking site for β-arrestin, which sterically hinders further G protein coupling, leading to signal desensitization. The GRK6/β-arrestin complex can also trigger downstream signaling independently of G proteins, including the activation of the ERK/MAPK pathway.

Caption: GRK6-mediated GPCR signaling and point of inhibition by this compound.

General Experimental Workflow for Cell Culture

The following diagram outlines a typical workflow for using this compound in a cell-based assay, such as a proliferation or signaling study.

Caption: A standard workflow for cell-based experiments using this compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

-

This compound powder (e.g., 1 mg)

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and sonicator

Procedure:

-

Calculate Required DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 438.91 g/mol ), use the following calculation:

-

Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.001 g / (0.010 mol/L * 438.91 g/mol ) = 0.0002278 L

-

Volume (µL) = 227.8 µL

-

-

Dissolution:

-

Aseptically add 227.8 µL of sterile DMSO to the vial containing 1 mg of this compound powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

If full dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

-

Protocol for Preparation of Working Solutions and Cell Treatment

Objective: To treat cultured cells with this compound at final concentrations ranging from 1 nM to 10 µM.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Cultured cells in a multi-well plate

-

Sterile serological pipettes and pipette tips

Procedure:

-

Determine Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Serial Dilution (Example): To prepare a 1 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%:

-

This requires a 1:10,000 dilution of the stock into the medium. However, a direct dilution is impractical. Perform an intermediate dilution first.

-

Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed medium (e.g., 2 µL of stock into 198 µL of medium).

-

Final Working Solution: Prepare the 1 µM working solution by diluting the 100 µM intermediate solution 1:100 in medium (e.g., 10 µL of intermediate into 990 µL of medium).

-

-

Vehicle Control Preparation: Prepare a vehicle control by performing the same dilution steps with DMSO alone into the culture medium, ensuring the final DMSO concentration matches the treated wells.

-

Cell Treatment:

-

Carefully aspirate the existing medium from the cells in the multi-well plate.

-

Gently add the appropriate volume of the prepared working solutions (or vehicle control) to each well.

-

Return the plate to the incubator for the desired treatment period. For instance, proliferation of multiple myeloma cells can be assessed after 3-6 days of incubation.

-

Protocol for a Cell Proliferation Assay (Example)

Objective: To determine the effect of this compound on the proliferation of a multiple myeloma cell line (e.g., RPMI-8226).

Procedure:

-

Cell Seeding: Seed RPMI-8226 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

-

Treatment: Prepare working solutions of this compound in culture medium at 2x the final desired concentrations (e.g., ranging from 2 µM to 6 µM to achieve final concentrations of 1-3 µM) as described in Protocol 4.2.

-

Application: Add 100 µL of the 2x working solutions to the corresponding wells. Also, add 100 µL of the 2x vehicle control medium to control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Viability Assessment:

-

Add a viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading (medium-only wells).

-

Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Plot the results on a dose-response curve and calculate the IC₅₀ value.

-

Application Notes and Protocols: Probing GRK6 Activity Using Grk6-IN-1 in Western Blotting

Audience: Researchers, scientists, and drug development professionals.

Introduction G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a critical role in regulating the signaling of G protein-coupled receptors (GPCRs).[1][2][3] Specifically, GRKs phosphorylate agonist-activated GPCRs, which promotes the binding of β-arrestin.[3][4] This leads to receptor desensitization, internalization, and the initiation of β-arrestin-mediated signaling pathways.[1][5] G protein-coupled receptor kinase 6 (GRK6), a member of the GRK4 subfamily, is ubiquitously expressed, with particularly high levels in immune cells.[1][6] Its involvement in various signaling pathways makes it a crucial regulator in processes like inflammation and a potential therapeutic target for diseases such as multiple myeloma and chronic inflammatory conditions.[7][8][9]

Grk6-IN-1 is a potent small molecule inhibitor of GRK6. These application notes provide a detailed protocol for utilizing this compound to probe the kinase activity of GRK6 within a cellular context using Western blotting as a readout method.

Principle of the Assay This protocol describes an indirect method to measure GRK6 kinase activity. Instead of measuring the enzymatic activity of purified GRK6 in vitro, this assay quantifies the phosphorylation of a known downstream substrate of GRK6 in cells. The core principle is that active GRK6 will phosphorylate its substrate in response to the activation of a relevant GPCR pathway. By treating cells with this compound, GRK6 activity is inhibited, leading to a dose-dependent decrease in the phosphorylation of its substrate. This change in phosphorylation status can be detected and quantified by Western blot using a phospho-specific antibody. The total level of the substrate protein is also measured to ensure that the observed changes are due to altered phosphorylation and not changes in protein expression.

Data Presentation

Table 1: Inhibitor Profile of this compound This table summarizes the in vitro potency of this compound against various GRK family members and other kinases, highlighting its potency for GRK6.

| Kinase Target | IC₅₀ (nM) | Notes |

| GRK6 | 3.8 - 8 | High potency inhibitor.[10] |

| GRK7 | 6.4 | Also shows high potency against GRK7.[10] |

| GRK5 | 12 | Potent inhibition.[10] |

| GRK4 | 22 | Moderate inhibition.[10] |

| GRK1 | 52 | Lower potency compared to GRK6.[10] |

| Aurora A | 8,900 | Significantly less potent, indicating selectivity over this kinase.[10] |

| IGF-1R | 9,200 | Significantly less potent, indicating selectivity over this kinase.[10] |

Signaling Pathway and Experimental Workflow

References

- 1. GRK6 - Wikipedia [en.wikipedia.org]

- 2. Suitability of GRK Antibodies for Individual Detection and Quantification of GRK Isoforms in Western Blots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. genecards.org [genecards.org]

- 6. Characterization of the G protein-coupled receptor kinase 6 promoter reveals a functional CREB binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of G Protein-Coupled Receptor Kinase 6 Regulation in Inflammation and Pain [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]